REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]2[CH:14]=[C:13]([CH2:15][CH2:16][CH2:17][OH:18])[CH:12]=[N:11][C:10]=12)=[O:5])C.Cl>[OH-].[Na+]>[OH:18][CH2:17][CH2:16][CH2:15][C:13]1[CH:12]=[N:11][C:10]2[N:9]([N:8]=[CH:7][C:6]=2[C:4]([OH:5])=[O:3])[CH:14]=1 |f:2.3|
|
Name
|
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NN2C1N=CC(=C2)CCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=1C=NC=2N(C1)N=CC2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |